molecular formula C11H12O3 B3176477 2-(Allyloxy) phenyl acetic acid CAS No. 99558-25-5

2-(Allyloxy) phenyl acetic acid

Cat. No. B3176477
CAS RN: 99558-25-5
M. Wt: 192.21 g/mol
InChI Key: GEMDCILYSIGTKA-UHFFFAOYSA-N
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Description

2-(Allyloxy) phenyl acetic acid (2-AOPA) is a synthetic organic compound with the molecular formula C8H10O3. It is a member of the class of compounds known as phenylacetic acids, which are derivatives of acetic acid and contain a phenyl group. 2-AOPA has a wide range of applications in the fields of chemistry, medicine, and biology. In particular, it has been used in the synthesis of various compounds, as well as in the study of enzyme mechanisms and drug-receptor interactions. It has also been used as an inhibitor of certain enzymes and as a potential therapeutic agent.

Scientific Research Applications

Anti-inflammatory Activity

The research by Atkinson et al. (1983) investigates the anti-inflammatory properties of substituted (2-phenoxyphenyl)acetic acids. This study shows that certain substitutions, like halogenation, can considerably enhance the anti-inflammatory activity. It's suggested that [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, a closely related compound, demonstrates potent anti-inflammatory effects with low toxicity, including low ulcerogenic potential (Atkinson, D. C., Godfrey, K. E., Meek, B., Saville, J., & Stillings, M., 1983).

Synthesis and Chemical Applications

In a 2001 study, Arranz and Boons explored the use of 2-(allyloxy) phenyl acetyl ester as a new relay protecting group for oligosaccharide synthesis. This compound can be efficiently removed without affecting other ester groups, showing its potential in complex chemical syntheses (Arranz, E., & Boons, G., 2001).

Pharmaceutical and Biological Applications

Ewadh et al. (2013) examined the antibacterial activity of 2-(2-hydroxy phenylimino) acetic acid, a compound similar in structure to 2-(allyloxy) phenyl acetic acid. They found that at certain concentrations, it effectively inhibited the growth of various pathogenic bacteria, indicating its potential as an antibacterial agent (Ewadh, M., Hasan, H., Bnyan, I. A., Mousa, F., Sultan, J., & Ewadh, M., 2013).

Analytical Chemistry and Biochemistry

Phenyl acetic acid, a metabolite of 2-phenyl ethylamine which is structurally related to 2-(allyloxy) phenyl acetic acid, acts as a neuromodulator. Its concentration in biological fluids can reflect levels of 2-phenylethylamine, thus helping in the assessment of various disorders. A study by Mangani et al. (2004) developed a method for determining phenyl acetic acid in human blood, highlighting its significance in medical diagnostics (Mangani, G., Canestrari, F., Berloni, A., Maione, M., Pagliarani, S., & Mangani, F., 2004).

properties

IUPAC Name

2-(2-prop-2-enoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-7-14-10-6-4-3-5-9(10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMDCILYSIGTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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